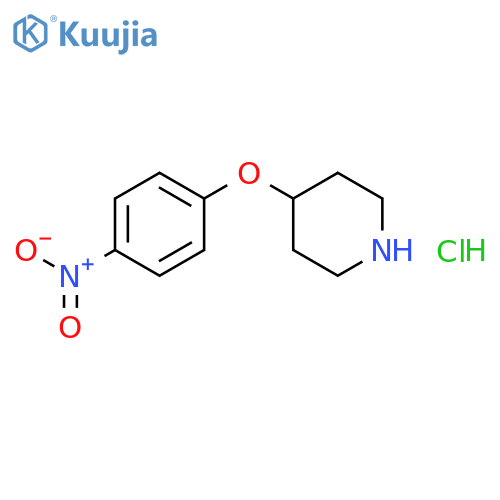Syntheses and structures of tetracopper(ii) complexes with an N-benzoate-N′-[3-(2-hydroxylethylammino)propyl]oxamide ligand: reactivity towards DNA, cytotoxic and antimicrobial activities†
New Journal of Chemistry Pub Date: 2012-09-04 DOI: 10.1039/C2NJ40682A
Abstract
Two new tetracopper(II) complexes with formulae of [Cu4(bhpox)2(dabt)2](ClO4)2 (1) and [Cu4(bhpox)2(dmbt)2](ClO4)2·2H2O (2), where H3bhpox stands for N-benzoate-N′-[3-(2-hydroxyl-ethylammino)propyl]oxamide, dabt and dmbt are 2,2′-diamino-4,4′-bithiazole and 2,2′-dimethyl-4,4′-bithiazole, respectively, have been synthesized and characterized by elemental analyses, molar conductivity measurements, IR and electronic spectral studies and single-crystal X-ray diffraction. The crystal structures reveal that both of the tetracopper(II) complexes are assembled by a pair of oxamido-bridged bicopper(II) units through carboxyl bridges, but the configuration of the μ-oxamido-bridge is cis- in complex 1 while trans- in complex 2. All the copper(II) ions in the two tetranuclear complexes are located in a square-pyramidal environment. Through hydrogen bonds, the two tetracopper(II) complexes 1 and 2 are assembled into a three-dimensional supramolecular structure and a two-dimensional network structure, respectively. The reactivity towards DNA, cytotoxic and antibacterial studies show that both the tetracopper(II) complexes can bind to HS-DNA in the mode of intercalation, and the cytotoxic and antibacterial activities are consistent with their DNA-binding abilities, following the order of 1 < 2. The influence of the substituents on terminal ligands in the two tetracopper(II) complexes on the structure, reactivity towards DNA, cytotoxic and antibacterial activities is preliminarily discussed.
![Graphical abstract: Syntheses and structures of tetracopper(ii) complexes with an N-benzoate-N′-[3-(2-hydroxylethylammino)propyl]oxamide ligand: reactivity towards DNA, cytotoxic and antimicrobial activities](http://scimg.chem960.com/usr/1/C2NJ40682A.jpg)
Recommended Literature
- [1] Organic chemistry
- [2] Modification of 1D TiO2 nanowires with GaOxNy by atomic layer deposition for TiO2@GaOxNy core–shell nanowires with enhanced photoelectrochemical performance†
- [3] Dipolar molecular rotors in the metal–organic framework crystal IRMOF-2
- [4] Conformational free energy differences in steroids. Part V. Equilibration of 5α- and 5β-androstan-6-one derivatives structurally modified in ring D
- [5] Conversion of the greenhouse gas CO2 to methanol over supported intermetallic Ga–Ni catalysts at atmospheric pressure: thermodynamic modeling and experimental study†
- [6] Secondary building units, nets and bonding in the chemistry of metal–organic frameworks†
- [7] Acid-mediated topological control in a functionalized foldamer†
- [8] The oxidation state of iron determined by Fe K-edge XANES—application to iron gall ink in historical manuscripts
- [9] Front cover
- [10] Back cover

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 10383-90-1
-
CAS no.: 153466-65-0
-
CAS no.: 108561-00-8
-
CAS no.: 102185-16-0
-
CAS no.: 147253-67-6









